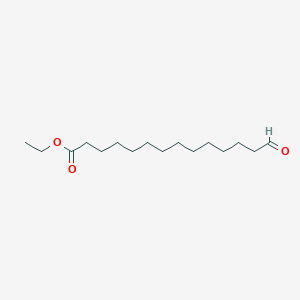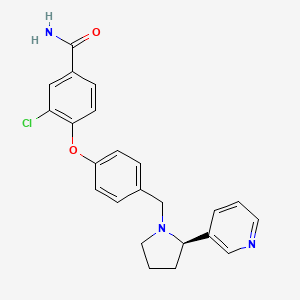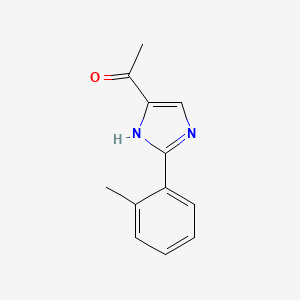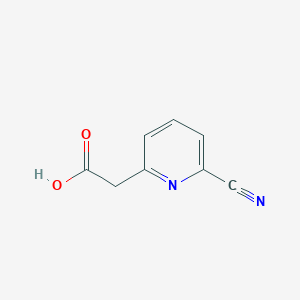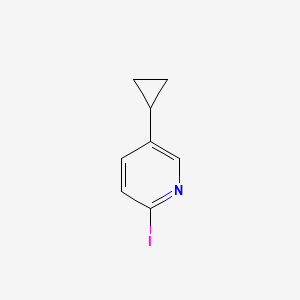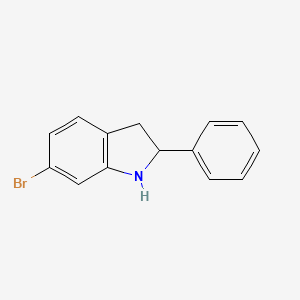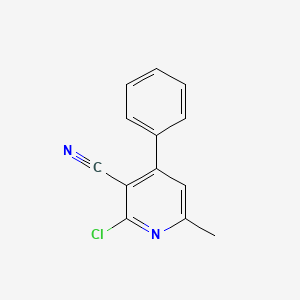
3-Pyridinecarbonitrile, 2-chloro-6-methyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methyl-4-phenylnicotinonitrile is an organic compound with the molecular formula C13H9ClN2. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 4-position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-4-phenylnicotinonitrile typically involves the reaction of 2-chloro-4-methyl-6-phenylnicotinonitrile with trichlorophosphate (POCl3) under inert atmosphere conditions. The reaction is carried out at a temperature of 110°C for 12 hours . The general procedure includes adding the starting material and POCl3 to a round-bottomed flask, followed by heating and stirring under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 2-Chloro-6-methyl-4-phenylnicotinonitrile are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of trichlorophosphate and controlled reaction conditions ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methyl-4-phenylnicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methyl-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methyl-6-phenylnicotinonitrile: A closely related compound with similar structural features.
2-Chloro-4-(4-methylphenyl)-6-phenylnicotinonitrile: Another derivative with a different substitution pattern on the phenyl ring.
Uniqueness
2-Chloro-6-methyl-4-phenylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the study of biological systems .
Eigenschaften
CAS-Nummer |
60847-69-0 |
|---|---|
Molekularformel |
C13H9ClN2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
2-chloro-6-methyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2/c1-9-7-11(10-5-3-2-4-6-10)12(8-15)13(14)16-9/h2-7H,1H3 |
InChI-Schlüssel |
ZWLGSHZFZZRQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


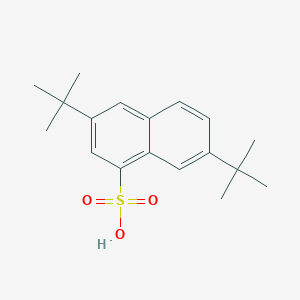
![9-Chloro-7,7-dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B12970094.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)


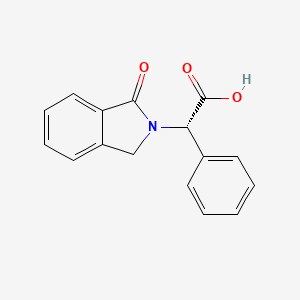
![4-Chloro-2-(chloromethyl)-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12970125.png)
